molecular formula C11H16O4 B14244649 acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol CAS No. 213490-68-7

acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol

Cat. No.: B14244649
CAS No.: 213490-68-7
M. Wt: 212.24 g/mol
InChI Key: WKOVPORTUYTYKH-UKMDXRBESA-N
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Description

Acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a hydroxymethyl group and a bicyclo[2.2.1]hepta-2,5-dienyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol typically involves the reaction of acetic acid with a precursor containing the bicyclo[2.2.1]hepta-2,5-dienyl structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, distillation, and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bicyclic structure allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve specific temperatures, solvents, and reaction times to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Shares a similar bicyclic structure but differs in functional groups.

    5-Norbornene-2-carboxaldehyde: Another bicyclic compound with different substituents.

    Bicyclo[2.2.1]hept-2-ene: Lacks the hydroxymethyl group present in the target compound.

Uniqueness

Acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[22

Properties

CAS No.

213490-68-7

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol

InChI

InChI=1S/C9H12O2.C2H4O2/c10-4-8-6-1-2-7(3-6)9(8)5-11;1-2(3)4/h1-2,6-7,10-11H,3-5H2;1H3,(H,3,4)/t6-,7+;

InChI Key

WKOVPORTUYTYKH-UKMDXRBESA-N

Isomeric SMILES

CC(=O)O.C1[C@@H]2C=C[C@H]1C(=C2CO)CO

Canonical SMILES

CC(=O)O.C1C2C=CC1C(=C2CO)CO

Origin of Product

United States

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